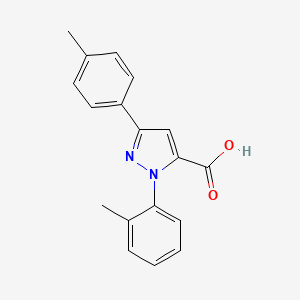![molecular formula C25H26BrFN2O5 B12015430 5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)
5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-溴苯基)-4-(3-氟-4-甲氧基苯甲酰)-3-羟基-1-[3-(4-吗啉代)丙基]-1,5-二氢-2H-吡咯-2-酮是一种复杂的有机化合物,其核心结构为吡咯酮。该化合物具有多种官能团,包括溴苯基、氟甲氧基苯甲酰、羟基和吗啉代丙基。此类化合物由于其潜在的生物活性而常常引起药物化学的关注。
准备方法
合成路线和反应条件
5-(4-溴苯基)-4-(3-氟-4-甲氧基苯甲酰)-3-羟基-1-[3-(4-吗啉代)丙基]-1,5-二氢-2H-吡咯-2-酮的合成通常涉及多步有机合成。该过程可能包括:
吡咯酮核的形成: 可以通过适当的前体进行环化反应来实现。
官能团的引入: 溴苯基、氟甲氧基苯甲酰和吗啉代丙基可以通过各种取代反应引入。
羟基化: 羟基可以通过氧化反应引入。
工业生产方法
此类复杂化合物的工业生产方法通常涉及优化反应条件,以最大限度地提高产率和纯度。这可能包括使用催化剂、控制温度和特定的溶剂。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,特别是在羟基处。
还原: 还原反应可能针对羰基。
取代: 芳环可能发生亲电或亲核取代反应。
常用试剂和条件
氧化剂: 例如高锰酸钾或三氧化铬。
还原剂: 例如硼氢化钠或氢化铝锂。
取代试剂: 例如卤素或胺之类的亲核试剂。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能生成酮或羧酸,而取代可能将新的官能团引入芳环。
科学研究应用
化学
在化学中,该化合物可以用作合成更复杂分子的结构单元。其独特的结构允许进行各种化学修饰。
生物学和医学
在生物学和医学中,具有类似结构的化合物通常被研究以了解其潜在的药理活性。它们可能作为特定生物途径的抑制剂或调节剂。
工业
在工业领域,此类化合物可用于开发新材料或作为合成其他有价值化学品的中间体。
作用机制
5-(4-溴苯基)-4-(3-氟-4-甲氧基苯甲酰)-3-羟基-1-[3-(4-吗啉代)丙基]-1,5-二氢-2H-吡咯-2-酮的作用机制将取决于其具体的生物学靶点。一般而言,此类化合物可能与酶或受体相互作用,通过结合相互作用调节其活性。
相似化合物的比较
类似化合物
- 5-苯基-4-苯甲酰-3-羟基-1-丙基-1,5-二氢-2H-吡咯-2-酮
- 5-(4-氯苯基)-4-(3-氟苯甲酰)-3-羟基-1-[3-(4-吗啉代)丙基]-1,5-二氢-2H-吡咯-2-酮
独特性
特定官能团的存在,如溴苯基和氟甲氧基苯甲酰基,可能会赋予化合物独特的化学和生物学特性,使其与类似化合物区别开来。
属性
分子式 |
C25H26BrFN2O5 |
|---|---|
分子量 |
533.4 g/mol |
IUPAC 名称 |
(4E)-5-(4-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H26BrFN2O5/c1-33-20-8-5-17(15-19(20)27)23(30)21-22(16-3-6-18(26)7-4-16)29(25(32)24(21)31)10-2-9-28-11-13-34-14-12-28/h3-8,15,22,30H,2,9-14H2,1H3/b23-21+ |
InChI 键 |
QWGJIZIZPVZFDB-XTQSDGFTSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)/O)F |
规范 SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)
![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)
![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)


![methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015393.png)



![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015411.png)
![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12015419.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015424.png)

![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015439.png)
